2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

Drug Metabolism SERM Safety Cytochrome P450

2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol (CAS 91444-54-1), also designated as Bazedoxifene Impurity 1, is a core indole derivative characterized by a 2-arylindole scaffold bearing phenolic hydroxyl groups at the 5-position of the indole ring and the para-position of the pendant phenyl group. This compound serves as the essential N-dealkylated structural fragment of the third-generation selective estrogen receptor modulator (SERM) bazedoxifene, and it is a critical reference standard for pharmaceutical quality control.

Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27
CAS No. 91444-54-1
Cat. No. B1142733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol
CAS91444-54-1
Molecular FormulaC₁₅H₁₃NO₂
Molecular Weight239.27
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol (CAS 91444-54-1): A Key Indole Scaffold for SERM Research and Bazedoxifene Impurity Profiling


2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol (CAS 91444-54-1), also designated as Bazedoxifene Impurity 1, is a core indole derivative characterized by a 2-arylindole scaffold bearing phenolic hydroxyl groups at the 5-position of the indole ring and the para-position of the pendant phenyl group [1]. This compound serves as the essential N-dealkylated structural fragment of the third-generation selective estrogen receptor modulator (SERM) bazedoxifene, and it is a critical reference standard for pharmaceutical quality control [2]. It also functions as a foundational building block for synthesizing tethered indole ligands designed to probe estrogen receptor (ER) signaling pathways [3].

Why Generic 2-Phenylindole Analogs Cannot Replace 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol in Critical Assays


Interchangeability with other 2-phenylindole or 5-hydroxyindole derivatives is not scientifically valid due to the compound's unique dual role: it is both the specific N-dealkylated fragment of bazedoxifene required for definitive impurity tracking in pharmaceutical development and a distinct substrate for cytochrome P450-mediated bioactivation [1]. While the parent drug bazedoxifene and the comparator SERM raloxifene show minimal or distinct bioactivation profiles, this specific fragment undergoes substantial metabolic activation to a reactive electrophilic intermediate, a characteristic not shared by close structural analogs lacking the precise 5-hydroxy-3-methyl substitution pattern [1]. Generic substitutions with other 2-arylindoles or indol-5-ol derivatives will therefore fail to serve as accurate markers for bazedoxifene purity or as surrogates in metabolic safety studies.

2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol: Quantified Differentiation Against Bazedoxifene and Raloxifene in Bioactivation and Application


Comparative In Vitro Bioactivation in Human Liver Microsomes (HLMs)

In a head-to-head evaluation using human liver microsomes (HLMs) and recombinant CYP isozymes, the N-dealkylated fragment of bazedoxifene (2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol) exhibited a markedly different bioactivation profile compared to the parent drug bazedoxifene and the alternative SERM raloxifene. Bazedoxifene was bioactivated only in trace amounts, whereas its N-dealkylated fragment was bioactivated in considerable amounts to an electrophilic intermediate trapped by glutathione and identified by LC-MS/MS [1]. This reactive intermediate formation is a key differentiator for studies on the potential toxicity of the 5-hydroxy-3-methylindole moiety.

Drug Metabolism SERM Safety Cytochrome P450

Defined Role as a Precursor in the Synthesis of High-Affinity ER Ligands

Unlike generic 2-phenylindole starting materials, 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol is specifically utilized as a reagent for synthesizing 'tethered indoles,' a class of functionalizable ligands for the estrogen receptor (ER) [1]. These N-substituted derivatives retain high ER binding affinity, a property that is not universal across all indole scaffolds. This compound provides a direct, validated entry point to a series of high-affinity ER ligands, distinguishing it from other indole precursors that lack the precise 5-hydroxy substitution required for optimal ER interaction [1].

Medicinal Chemistry Estrogen Receptor Ligand Synthesis

Physicochemical Property Profile for Analytical Method Development

The compound's physicochemical properties provide a baseline for differentiation from bazedoxifene and other impurities. It has a molecular weight of 239.27 g/mol, an XLogP3 of 3.4, and a topological polar surface area (TPSA) of 56.2 Ų [1]. Its melting point is reported as >164°C (dec.) . These properties differ substantially from the parent drug bazedoxifene (MW 470.6) and other related impurities, directly impacting chromatographic behavior in HPLC and LC-MS methods used for purity analysis and stability studies .

Analytical Chemistry Reference Standards Impurity Profiling

Optimal Use Cases for Procuring 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol in Pharmaceutical and Life Science Research


Reference Standard for Bazedoxifene Impurity Profiling and Method Validation

Procurement is essential for pharmaceutical analytical laboratories developing or validating HPLC/LC-MS methods for bazedoxifene active pharmaceutical ingredient (API) and finished dosage forms. As a documented impurity (Bazedoxifene Impurity 1), its distinct physicochemical properties and unique bioactivation profile necessitate its inclusion as a reference marker in purity assays, stability studies, and genotoxicity risk assessments [1].

In Vitro Metabolic Studies of the 5-Hydroxyindole Moiety

This compound serves as a critical tool compound for drug metabolism and pharmacokinetics (DMPK) studies investigating the bioactivation of the 5-hydroxy-3-methylindole structural alert. Its well-characterized conversion to a reactive electrophilic intermediate in human liver microsomes provides a defined system for studying cytochrome P450-mediated toxicity and for screening potential drug candidates that contain similar structural features [2].

Synthesis of Functionalizable Estrogen Receptor (ER) Ligands

Medicinal chemistry laboratories focused on developing novel SERMs or chemical probes for ER signaling should procure this compound as a validated starting material. It enables the synthesis of N-substituted 'tethered indoles' that retain high ER affinity, facilitating the creation of PAMAM-dendrimer conjugates and other functionalized molecules for investigating non-genomic ER pathways [3].

Calibration and Quality Control in Bazedoxifene Manufacturing

For CROs and CMOs involved in the commercial synthesis of bazedoxifene, this impurity reference standard is indispensable for process control, batch release testing, and ensuring compliance with regulatory specifications. Its use helps monitor the efficiency of purification steps and confirm the removal of this specific process-related impurity [1].

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